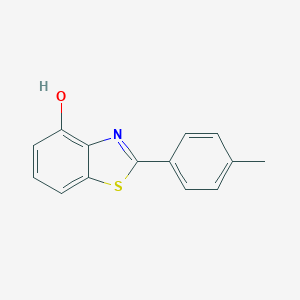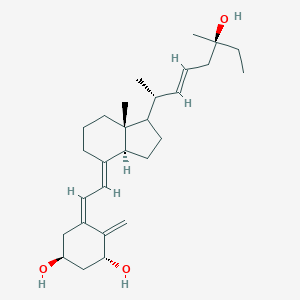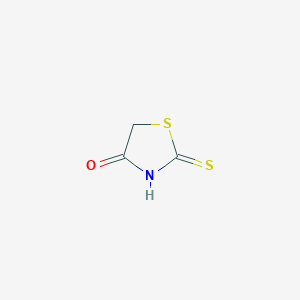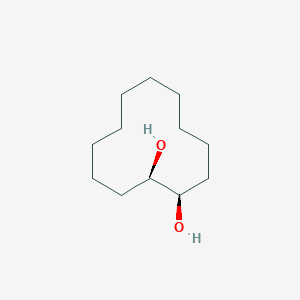
(R,R)-(-)-1,2-Cyclododecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,R)-(-)-1,2-Cyclododecanediol, also known as cyclododecanediol, is a cyclic diol that has gained significant attention in the scientific community due to its unique properties and potential applications. Cyclododecanediol is a white crystalline solid that is soluble in water and polar organic solvents. It has a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol. In
Aplicaciones Científicas De Investigación
Cyclododecanediol has been extensively studied for its potential applications in various fields, including materials science, pharmaceuticals, and cosmetics. In materials science, (R,R)-(-)-1,2-Cyclododecanediolediol has been used as a building block for the synthesis of novel polymers, such as polyesters and polyurethanes. In pharmaceuticals, (R,R)-(-)-1,2-Cyclododecanediolediol has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new drugs. In cosmetics, (R,R)-(-)-1,2-Cyclododecanediolediol has been used as an emollient and a moisturizer due to its ability to penetrate the skin and retain moisture.
Mecanismo De Acción
The mechanism of action of (R,R)-(-)-1,2-Cyclododecanediolediol is not fully understood, but it is believed to be due to its ability to form hydrogen bonds with other molecules. This property allows (R,R)-(-)-1,2-Cyclododecanediolediol to interact with various biological molecules, such as proteins and nucleic acids, and potentially modulate their function.
Biochemical and Physiological Effects:
Cyclododecanediol has been shown to have various biochemical and physiological effects, including antibacterial and antifungal activity, anti-inflammatory activity, and antioxidant activity. In addition, (R,R)-(-)-1,2-Cyclododecanediolediol has been shown to have a protective effect on the liver and to improve glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R,R)-(-)-1,2-Cyclododecanediolediol is its high solubility in water and polar organic solvents, which makes it easy to handle and use in lab experiments. In addition, (R,R)-(-)-1,2-Cyclododecanediolediol is relatively stable and can be stored for long periods without degradation. However, one limitation of (R,R)-(-)-1,2-Cyclododecanediolediol is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of (R,R)-(-)-1,2-Cyclododecanediolediol. One area of research is the development of new drugs based on (R,R)-(-)-1,2-Cyclododecanediolediol, particularly for the treatment of bacterial and fungal infections. Another area of research is the use of (R,R)-(-)-1,2-Cyclododecanediolediol as a building block for the synthesis of novel materials with unique properties. Finally, the potential applications of (R,R)-(-)-1,2-Cyclododecanediolediol in cosmetics and personal care products warrant further investigation.
Métodos De Síntesis
Cyclododecanediol can be synthesized using various methods, including the reduction of (R,R)-(-)-1,2-Cyclododecanediolone with sodium borohydride, the hydrogenation of cyclododecatriene, and the catalytic hydrogenation of (R,R)-(-)-1,2-Cyclododecanediolone. The most commonly used method is the reduction of (R,R)-(-)-1,2-Cyclododecanediolone with sodium borohydride, which yields (R,R)-(-)-1,2-Cyclododecanediolediol with a high yield of up to 95%.
Propiedades
IUPAC Name |
(1R,2R)-cyclododecane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFVYJFVXTJCJ-VXGBXAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC[C@H]([C@@H](CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-(-)-1,2-Cyclododecanediol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

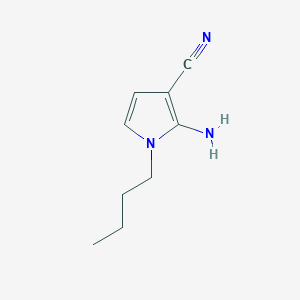

![(2S)-4-amino-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-oxobutanoic acid](/img/structure/B49632.png)
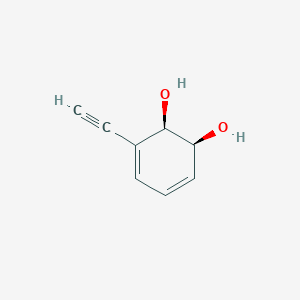

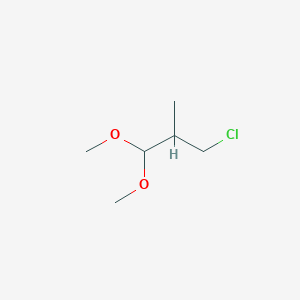


![2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane](/img/structure/B49649.png)


